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Compound of Interest

Compound Name: 1-Bromo-4-ethylbenzene

Cat. No.: B134493 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 4-ethylbiphenyl using fundamental

spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS). Through a detailed examination of the spectral data and

comparison with related structures, this document serves as a practical reference for the

structural confirmation of 4-ethylbiphenyl and similar compounds.

Spectroscopic Data Summary
The structural elucidation of 4-ethylbiphenyl is achieved by interpreting the unique signals

generated by each spectroscopic method. The following tables summarize the key quantitative

data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H NMR Spectroscopy Data
¹H NMR spectroscopy provides information on the chemical environment and connectivity of

hydrogen atoms in a molecule.
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Proton

Assignment

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Integration

H-2', H-6' ~7.58 d 7.5 2H

H-2, H-6 ~7.51 d 8.1 2H

H-3', H-4', H-5' ~7.40 m - 3H

H-3, H-5 ~7.26 d 8.1 2H

-CH₂- ~2.68 q 7.6 2H

-CH₃ ~1.26 t 7.6 3H

Note: Spectra are typically recorded in CDCl₃ at 400 or 500 MHz. Chemical shifts are

referenced to TMS (0 ppm). Data sourced from ChemicalBook and UC Merced eScholarship.

[1][2]

¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy probes the carbon framework of the molecule.
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Carbon Assignment Chemical Shift (δ, ppm)

C-4' ~141.2

C-1 ~139.8

C-1' ~138.3

C-2, C-6 ~128.9

C-3', C-5' ~128.7

C-2', C-6' ~127.2

C-3, C-5 ~127.0

C-4 ~126.9

-CH₂- ~28.5

-CH₃ ~15.6

Note: Spectra are typically recorded in CDCl₃ or THF-d₈. Data sourced from publicly available

spectral databases.

IR Spectroscopy Data
Infrared spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Vibrational Mode Intensity

3100-3000 Aromatic C-H Stretch Medium

2975-2850 Aliphatic C-H Stretch Strong

~1600, ~1500 Aromatic C=C Stretch Medium

~1465 -CH₂- Bend Medium

~1375 -CH₃ Bend Medium

900-690
Aromatic C-H Out-of-Plane

Bend
Strong

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The exact position of the out-of-plane bending bands is characteristic of the substitution

pattern. Data sourced from SpectraBase and general IR correlation tables.[3][4]

Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

m/z Relative Intensity (%) Proposed Fragment

182 ~60 [M]⁺ (Molecular Ion)

167 100 [M-CH₃]⁺

165 ~20 [M-CH₃-H₂]⁺

152 ~11 [M-C₂H₆]⁺

Note: Electron Ionization (EI) at 70 eV is typically used. Data sourced from NIST WebBook and

PubChem.[5][6][7]

Comparison with Alternative Structures
To definitively confirm the structure of 4-ethylbiphenyl, its spectroscopic data is compared with

that of its core components, biphenyl and ethylbenzene.
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Spectroscopic

Feature
Biphenyl Ethylbenzene 4-Ethylbiphenyl

¹H NMR

Aromatic protons

(multiplets, ~7.2-7.6

ppm)

Aromatic protons

(multiplets, ~7.1-7.3

ppm), Ethyl group (-

CH₂- quartet ~2.6

ppm, -CH₃ triplet ~1.2

ppm)

Combination of

biphenyl and

ethylbenzene signals

with distinct splitting

patterns for the

substituted ring.

¹³C NMR
Six aromatic carbon

signals

Six aromatic and two

aliphatic carbon

signals

Ten aromatic and two

aliphatic carbon

signals, reflecting the

lower symmetry.

IR Spectroscopy
Aromatic C-H and

C=C stretches

Aromatic and aliphatic

C-H stretches,

aromatic C=C

stretches

Shows characteristic

absorptions for both

the biphenyl core and

the ethyl substituent.

Mass Spec. (m/z) M⁺ = 154
M⁺ = 106, Base peak

at 91 ([M-CH₃]⁺)

M⁺ = 182, Base peak

at 167 ([M-CH₃]⁺)

This comparison clearly demonstrates that the spectroscopic data for 4-ethylbiphenyl is a

composite of the features expected from a biphenyl core substituted with an ethyl group,

confirming the proposed structure.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for aromatic

compounds like 4-ethylbiphenyl.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal

standard, such as tetramethylsilane (TMS), if required.
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¹H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Typical

parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. Process the data with a line broadening of 0.3 Hz.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural

abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required. A proton-

decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-

noise ratio.

IR Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the solid is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry

KBr and pressing the mixture into a thin disk. For liquid samples, a thin film can be prepared

between two salt plates (e.g., NaCl or KBr).

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR)

spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of

4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure

solvent) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas

Chromatography (GC-MS) for volatile compounds. The GC separates the components of a

mixture before they enter the mass spectrometer.

Ionization: In the ion source, the sample molecules are bombarded with high-energy

electrons (typically 70 eV in Electron Ionization mode), leading to the formation of a

molecular ion and various fragment ions.

Mass Analysis and Detection: The ions are accelerated and separated based on their mass-

to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the

abundance of each ion, generating the mass spectrum.

Visualizing the Confirmation Process
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The logical workflow for confirming the structure of 4-ethylbiphenyl using spectroscopy is

outlined below.

Initial Analysis

Spectroscopic Analysis

Data Interpretation

Structural Confirmation

Unknown Compound
(Presumed 4-Ethylbiphenyl)

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Chemical Shifts,
Coupling Constants,
Number of Signals

Vibrational Frequencies
(Functional Groups)

Molecular Ion Peak (m/z),
Fragmentation Pattern

Structure Confirmed:
4-Ethylbiphenyl

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Structure Confirmation.

The structure of 4-ethylbiphenyl with key proton and carbon environments for spectroscopic

analysis is depicted below.

Caption: Structure of 4-Ethylbiphenyl with Key Groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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